Taurohyocholate-d4 (sodium)

Isotopic purity Mass spectrometry Internal standard validation

Taurohyocholate-d4 (sodium), also designated THCA-d4 or tauro-γ-muricholic acid-d4 sodium salt, is a stable isotope-labeled analogue of the endogenous taurine-conjugated bile acid taurohyocholate. It carries four deuterium atoms at the 2,2,4,4-positions of the cholane skeleton.

Molecular Formula C26H44NNaO7S
Molecular Weight 541.7 g/mol
Cat. No. B12416969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaurohyocholate-d4 (sodium)
Molecular FormulaC26H44NNaO7S
Molecular Weight541.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+]
InChIInChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-;/m1./s1/i8D2,14D2;
InChIKeyNYXROOLWUZIWRB-KOMZIBPTSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taurohyocholate-d4 (sodium) – Deuterated Bile Acid Internal Standard for Porcine-Specific Bile Acid Quantification by LC-MS/GC-MS


Taurohyocholate-d4 (sodium), also designated THCA-d4 or tauro-γ-muricholic acid-d4 sodium salt, is a stable isotope-labeled analogue of the endogenous taurine-conjugated bile acid taurohyocholate. It carries four deuterium atoms at the 2,2,4,4-positions of the cholane skeleton . The compound is manufactured as a crystalline solid with a molecular formula of C26H40D4NO7S·Na (MW 541.7), representing a nominal mass shift of +4 Da relative to the unlabeled sodium taurohyocholate (MW 537.7) . Its primary utility lies in serving as an internal standard for the accurate quantification of taurohyocholic acid (THCA) in biological matrices via GC-MS or LC-MS/MS workflows . THCA itself is the taurine-conjugated form of hyocholic acid, a primary bile acid that constitutes approximately 80% of the porcine bile acid pool and has emerged as a biomarker of significant interest in metabolic disease research, including type 2 diabetes and hepatitis B-induced cirrhosis [1][2].

Why Taurohyocholate-d4 (sodium) Cannot Be Replaced by Generic Deuterated Bile Acid Internal Standards in Quantitative Bioanalysis


In stable-isotope dilution LC-MS/MS, the internal standard must co-elute with and exhibit ionization behavior nearly identical to the target analyte to correct for matrix effects, ion suppression, and extraction recovery variation. Krautbauer et al. (2016) demonstrated in a systematic comparison of internal standards for tauro-conjugated bile acids that only stable isotope-labeled standards structurally matched to the endogenous analyte provide acceptable precision and accuracy for both quality control and patient samples; non-matched internal standards yielded significantly degraded data quality that may render biomarker findings unreliable [1]. Deuterated standards designed for other bile acids—such as taurocholic acid-d4 (targeting the ubiquitous taurocholate, which bears a 12α-hydroxyl group absent in taurohyocholate) or taurochenodeoxycholic acid-d4 (lacking the 6α-hydroxyl group characteristic of hyocholate-derived species)—exhibit different chromatographic retention times, distinct ionization efficiencies, and differential matrix effect susceptibility relative to THCA [1][2]. Furthermore, THCA is a porcine-specific primary bile acid with unique biological activities (LXRα ligand function, GLP-1 secretagogue activity via dual TGR5 activation and FXR inhibition) that are not shared by the major human bile acids; accurate quantification of this structurally and functionally distinct analyte therefore demands a chemically identical, isotopically differentiated internal standard [3].

Taurohyocholate-d4 (sodium) – Product-Specific Quantitative Differentiation Evidence Versus Closest Analogs and Deuterated Alternatives


Isotopic Enrichment: THCA-d4 Achieves ≥99% Deuterium Incorporation with ≤1% Residual d0, Exceeding Typical Deuterated Bile Acid Specifications

The certified deuterium incorporation specification for taurohyocholate-d4 (sodium) is ≥99% deuterated forms (d1–d4) with ≤1% residual non-deuterated species (d0), as determined by mass spectrometry and reported on batch-specific certificates of analysis . This compares favorably against broadly available deuterated bile acid standards such as sodium tauroursodeoxycholate-2,2,4,4-d4, which is offered at ≥98 atom % D , and against the typical ≥95% chemical purity of the unlabeled sodium taurohyocholate comparator (Item No. 22669) . The ≤1% d0 specification is critical: residual unlabeled material in the internal standard directly contributes to the apparent signal of the endogenous analyte, producing systematic over-quantitation that becomes especially problematic when measuring low-abundance THCA in human plasma (where THCA concentrations are approximately 10- to 100-fold lower than in porcine matrices). The combined specifications—≥98% chemical purity plus ≥99% deuterium incorporation—mean that the effective contamination of the internal standard channel by analyte signal is ≤2%, a threshold that supports lower limits of quantification below 1 nM in typical LC-MS/MS methods .

Isotopic purity Mass spectrometry Internal standard validation

Structural Analyte-Matched Internal Standard: LC-MS/MS Data Quality Dependence on SIL-IS Analyte Identity for Tauro-Conjugated Bile Acids

Krautbauer et al. (2016) performed a systematic head-to-head comparison of internal standards for tauro-conjugated bile acid LC-MS/MS quantification, evaluating both D5-tauro bile acids and non-matched SIL standards [1]. Their analysis of human serum QC and patient samples demonstrated that stable isotope-labeled internal standards structurally matched to the endogenous analyte provided the highest precision and accuracy. Critically, when non-matched SIL internal standards were used for calculating concentrations of tauro-conjugated species, both accuracy and precision of quality control samples and patient-derived concentrations exhibited significant degradation, and no systematic correlation of data quality with chemical similarity or chromatographic proximity could be established [1]. This finding has direct implications for THCA quantification: substituting a commercially more common deuterated standard such as taurocholic acid-d4 (which differs from THCA by the presence of a 12α-hydroxyl group and absence of a 6α-hydroxyl group) introduces an uncontrolled matrix effect differential that cannot be corrected post hoc. Zheng et al. (2016) reinforced this principle in a broader metabolomics context, showing that deuterated bile acids used as surrogate calibration standards in naïve biological matrices must be structurally grouped with their endogenous counterparts to achieve acceptable accuracy across 16 simultaneously analyzed endogenous bile acids [2].

LC-MS/MS quantification Matrix effects Internal standard selection

Comparative Hepatoprotective Activity: Taurohyocholate Completely Abolishes Taurolithocholate-Induced Cholestasis with a Distinct Biotransformation Profile

In a direct head-to-head comparison using the isolated perfused rat liver model, Schölmerich et al. (1990) evaluated five taurine-conjugated bile salts for their capacity to counteract taurolithocholate (TLC)-induced cholestasis and cellular necrosis [1]. Taurohyocholate (THC, synonymous with THCA), taurocholate (TC), and tauroursodeoxycholate (TUDC) all completely abolished TLC-induced cholestasis, while tauroursocholate (TUC) provided protection for only the first 10 minutes, and taurodehydrocholate (TDHC) was protective only as long as it underwent biotransformation to hydroxylated oxo-bile salts [1]. The extent of TLC biotransformation—a critical detoxification parameter—differed markedly among the protective bile salts: THC yielded 32% biotransformation of the TLC dose, compared to 50% for TC, 36% for TUDC, and only 20% for TUC [1]. This 32% biotransformation value for THC is distinct from all comparators, indicating a unique metabolic handling of the cholestatic insult. Light microscopy confirmed that livers perfused with THC plus TLC showed neither cellular necrosis nor dilated canaliculi, whereas TUC and TDHC co-perfused livers exhibited both pathological features [1]. All bile salts were tested at 16 and 32 μmol/L with TLC at 8 and 16 μmol/L, and TLC uptake was ≥93% of the dose in all conditions, ruling out uptake inhibition as a confounding factor [1].

Hepatoprotection Cholestasis Bile acid pharmacology

Porcine-Specific Biological Target: THCA-d4 Addresses an Analyte Undetectable by Conventional Deuterated Bile Acid Standards

Taurohyocholic acid (THCA) is the taurine conjugate of hyocholic acid (HCA; 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid), a bile acid that is biosynthesized via 6α-hydroxylation of chenodeoxycholic acid and is the dominant primary bile acid in pigs, comprising—together with its glycine conjugate and downstream metabolite hyodeoxycholic acid—approximately 80% of the total porcine bile acid pool [1][2]. In humans, HCA species are present at substantially lower concentrations but have been identified as novel biomarkers inversely correlated with glycemic markers: Zheng et al. (2021) demonstrated that serum HCA species concentrations are significantly lower in diabetic patients and that HCA administration to diabetic mice produced greater blood glucose lowering than metformin at a 2-fold higher dose or tauroursodeoxycholic acid (TUDCA), accompanied by significantly elevated circulating GLP-1 levels [2]. The structural uniqueness of THCA—bearing hydroxyl groups at the 3α, 6α, and 7α positions, distinguishing it from taurocholic acid (3α,7α,12α-trihydroxy) and taurochenodeoxycholic acid (3α,7α-dihydroxy)—means that no other commercially available deuterated bile acid standard shares its chromatographic retention time, fragmentation pattern, or ionization efficiency in electrospray LC-MS/MS . Consequently, THCA-d4 is the sole isotopically labeled internal standard capable of accurate THCA quantification; use of any other deuterated bile acid standard would violate the fundamental principle of stable-isotope dilution assays.

Porcine metabolism Species-specific biomarker Bile acid profiling

Documented Long-Term Storage Stability: THCA-d4 ≥4 Years at -20°C with Batch-Specific Certificate of Analysis

The manufacturer's product information for taurohyocholate-d4 (sodium) specifies a stability of ≥4 years when stored at -20°C as a crystalline solid, with each batch accompanied by a certificate of analysis that reports lot-specific chemical purity, deuterium incorporation, and mass spectrometric characterization . This documented multi-year stability exceeds the typical shelf-life guidance provided for many competing deuterated bile acid standards, which commonly specify storage at -20°C without quantitative stability data, or recommend re-analysis after shorter intervals. For comparison, the unlabeled sodium taurohyocholate (Item No. 22669) carries a purity specification of ≥95% but does not include a published multi-year stability claim in its standard product documentation . The combination of ≥4-year stability, crystalline solid formulation (avoiding solvent evaporation issues inherent to solution standards), and the availability of batch-specific QC data reduces the need for frequent re-standardization and minimizes procurement risk for multi-year research programs. Additionally, the crystalline solid format permits solubility up to 30 mg/mL in DMF, 20 mg/mL in DMSO, and 20 mg/mL in ethanol, with a defined protocol for aqueous buffer preparation (0.5 mg/mL in 1:1 DMF:PBS pH 7.2) .

Product stability Quality assurance Laboratory procurement

Clinical Biomarker Quantification: THCA Urinary Elevation in Hepatitis B-Induced Cirrhosis Requires Matched Deuterated Standard for Staging Applications

Wang et al. (2016) demonstrated in a comprehensive serum bile acid profiling study of hepatitis B-induced cirrhosis patients that taurohyocholic acid (THCA) levels are significantly elevated in the urine of patients with advanced cirrhosis, alongside dynamic alterations in multiple other conjugated and unconjugated bile acid species that correlated with disease progression from compensated to decompensated cirrhosis [1]. The study identified bile acid profiles as potential biomarkers for staging liver cirrhosis and monitoring its progression, with THCA among the discriminating species. Accurate quantification of THCA in this clinical context requires a matched deuterated internal standard to control for the pronounced matrix effects observed in cirrhotic patient samples, which exhibit altered protein binding, elevated bilirubin, and variable lipid content—all known to differentially affect ionization efficiency in electrospray LC-MS/MS [2]. The Krautbauer et al. (2016) findings are directly relevant here: use of non-matched internal standards in patient samples with complex pathological matrices yields concentration estimates whose accuracy cannot be guaranteed, potentially misclassifying disease stage if THCA is used as a biomarker [2]. The Cayman-certified THCA-d4, with lot-specific QC documentation, provides the traceability required for clinical metabolomics studies that may ultimately support regulatory submissions or clinical assay validation .

Cirrhosis biomarker Hepatitis B Clinical metabolomics

Taurohyocholate-d4 (sodium) – Priority Research and Industrial Application Scenarios Supported by Quantitative Evidence


Validated LC-MS/MS Quantification of Taurohyocholic Acid in Porcine Metabolic Disease Models

Taurohyocholate-d4 (sodium) is the essential internal standard for any quantitative LC-MS/MS method targeting taurohyocholic acid in porcine plasma, serum, liver, bile, or intestinal contents. Given that hyocholic acid species constitute approximately 80% of the porcine bile acid pool [1], accurate THCA quantification is fundamental to studies of bile acid metabolism, enterohepatic circulation, and metabolic disease in the pig model. The ≥99% deuterium incorporation with ≤1% d0 ensures that internal standard cross-signal does not compromise quantification of endogenous THCA, which is present at high concentrations in porcine matrices. The Krautbauer et al. (2016) principle—that only analyte-matched SIL-IS yields acceptable precision and accuracy—directly mandates the use of THCA-d4 rather than more common deuterated bile acid standards [2].

Clinical Metabolomics of Type 2 Diabetes: Quantifying Serum HCA Species as Glycemic Biomarkers

Zheng et al. (2021) established that serum hyocholic acid species concentrations are inversely associated with diabetes and glycemic markers in human cohorts, and that HCA species administration lowers blood glucose more effectively than metformin (at 2-fold higher dose) or TUDCA in diabetic mouse models via dual TGR5 activation and FXR inhibition [1]. Quantifying THCA—the taurine-conjugated HCA species—in human serum demands THCA-d4 as a matched internal standard because endogenous concentrations are in the low-nM range and human serum matrices exhibit significant inter-patient variability in ion suppression. The ≤1% d0 residual specification of THCA-d4 is particularly critical at these low concentrations, where even 2% cross-contamination from the internal standard could produce analytically significant bias. This application supports pharmaceutical R&D programs investigating HCA-based therapeutics and clinical biomarker validation studies.

Liver Cirrhosis Staging: THCA as a Urinary Biomarker in Hepatitis B Patient Cohorts

Wang et al. (2016) demonstrated that serum and urinary bile acid profiles, including THCA, are dynamically altered with hepatitis B-induced cirrhosis progression and may serve as biomarkers for staging [1]. Clinical validation of THCA as a cirrhosis biomarker requires robust, reproducible quantification across large patient cohorts with varying degrees of hepatic impairment. The pathological matrix complexity of cirrhotic samples—characterized by hyperbilirubinemia, altered protein profiles, and variable lipid content—makes internal standard matching especially critical; Krautbauer et al. (2016) showed that non-matched internal standards produce unreliable data in patient samples, a finding directly applicable to cirrhosis metabolomics . The ≥4-year stability and batch-specific QC documentation of THCA-d4 [2] support the longitudinal multi-year study designs typical of cirrhosis progression cohorts.

Hepatobiliary Toxicology: Differentiating Taurohyocholate-Mediated Protection in Cholestasis Models

Schölmerich et al. (1990) demonstrated that taurohyocholate (THC) completely abolishes taurolithocholate-induced cholestasis in the isolated perfused rat liver with a distinct TLC biotransformation profile (32%) that differs from taurocholate (50%) and tauroursodeoxycholate (36%) [1]. This unique hepatoprotective pharmacology, combined with THC's low micelle-forming capacity relative to more hydrophobic bile salts, positions THCA as a compound of mechanistic interest in cholestasis research. Studies investigating the molecular basis of THC-mediated hepatoprotection—including its effects on bile flow, tight junction integrity, and canalicular transporter function—require accurate quantification of both exogenous (administered) and endogenous THCA, necessitating THCA-d4 as internal standard. The defined aqueous solubility protocol (0.5 mg/mL in 1:1 DMF:PBS pH 7.2) facilitates preparation of dosing solutions for perfusion studies.

Quote Request

Request a Quote for Taurohyocholate-d4 (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.